molecular formula C7H2BrCl2FO B1447016 4-Bromo-3-chloro-2-fluorobenzoyl chloride CAS No. 1424857-31-7

4-Bromo-3-chloro-2-fluorobenzoyl chloride

Cat. No.: B1447016
CAS No.: 1424857-31-7
M. Wt: 271.89 g/mol
InChI Key: RDROSACDCVYEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical synthesis processes due to its reactivity and unique properties .

Properties

IUPAC Name

4-bromo-3-chloro-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDROSACDCVYEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chloro-2-fluorobenzoyl chloride can be synthesized through the chlorination and bromination of 2-fluorobenzoyl chloride. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve solvents like dichloromethane or tetrahydrofuran at room temperature.

    Reduction: Reagents include lithium aluminum hydride or sodium borohydride. Conditions involve solvents like ether or tetrahydrofuran under an inert atmosphere.

    Oxidation: Reagents include potassium permanganate or chromium trioxide.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    4-Bromo-3-chloro-2-fluorobenzyl alcohol: Formed from reduction reactions.

    4-Bromo-3-chloro-2-fluorobenzoic acid: Formed from oxidation reactions.

Scientific Research Applications

4-Bromo-3-chloro-2-fluorobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification studies.

    Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoyl chloride
  • 3-Chloro-2-fluorobenzoyl chloride
  • 4-Chloro-3-fluorobenzoyl chloride

Uniqueness

4-Bromo-3-chloro-2-fluorobenzoyl chloride is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various synthetic applications .

Biological Activity

4-Bromo-3-chloro-2-fluorobenzoyl chloride is a halogenated benzoyl chloride derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its electrophilic properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. This article explores its biological activity, mechanisms of action, and applications based on existing literature.

  • Molecular Formula : C7H3BrClF
  • Molecular Weight : 237.45 g/mol
  • CAS Number : 1424857-31-7
  • Structure : The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with an acyl chloride functional group.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon. The halogen substituents (Br, Cl, F) enhance the compound's reactivity and selectivity in chemical reactions, allowing it to interact with various biological targets such as enzymes and receptors.

1. Medicinal Chemistry

The compound serves as a precursor in the synthesis of potential drug candidates. Its halogen substituents can modulate the pharmacokinetic properties of synthesized drugs, influencing factors such as metabolic stability and protein binding affinity. For instance, compounds with similar structures have shown promising results in anti-cancer and anti-fungal activities.

2. Biochemical Assays

This compound is utilized in biochemical assays to study protein modifications and interactions. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, facilitating studies on enzyme kinetics and inhibition.

3. Agrochemicals

The compound is also explored for use in agrochemical formulations due to its potential herbicidal or fungicidal properties. The presence of halogens can enhance the bioactivity of agrochemical agents.

Antifungal Activity

A study investigated the antifungal properties of similar halogenated benzoyl chlorides against Candida species. Results showed that compounds with halogen substituents exhibited minimum inhibitory concentrations (MIC) ranging from 0.00195 to 0.0078 µg/mL against various clinical strains of Candida albicans . Although specific data for this compound is limited, its structural similarities suggest potential antifungal activity.

Synthesis and Modification Studies

Research has demonstrated that derivatives of benzoyl chlorides can be synthesized using acylation reactions involving alcohols and amines . These modifications can lead to enhanced biological activity, indicating that this compound could be a key intermediate in developing new therapeutic agents.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundPotential antifungalNot specified
2-Bromo-2-chloro-1-(4-chlorophenylsulfonyl)-1-phenylethanoneAntifungal against C. albicans0.00195 - 0.0078
3-(4-Bromo-3-fluorobenzoyl)thiopheneGeneral biological activityNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-chloro-2-fluorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chloro-2-fluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.